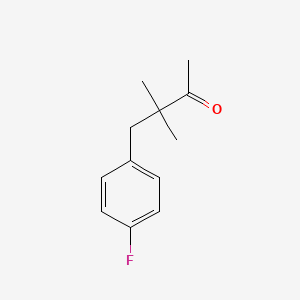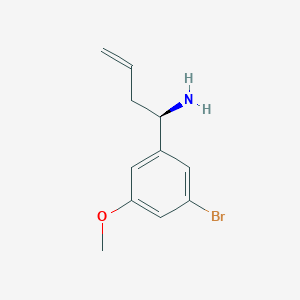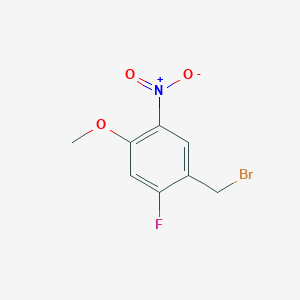
2-Fluoro-4-methoxy-5-nitrobenzyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-methoxy-5-nitrobenzyl bromide is an organic compound with the molecular formula C8H7BrFNO3. It is a derivative of benzyl bromide, where the benzene ring is substituted with a fluoro, methoxy, and nitro group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-methoxy-5-nitrobenzyl bromide typically involves multiple steps:
Methoxylation: The addition of the methoxy group.
Bromination: The final step involves the bromination of the benzyl position using reagents like N-bromosuccinimide (NBS) under radical conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-methoxy-5-nitrobenzyl bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The nitro group can be reduced to an amine, and the methoxy group can be dealkylated
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Reduction: Catalytic hydrogenation or using reducing agents like lithium aluminum hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, nitriles, or thiols.
Reduction: The primary product is the corresponding amine.
Oxidation: Products include carboxylic acids or aldehydes, depending on the conditions
Scientific Research Applications
2-Fluoro-4-methoxy-5-nitrobenzyl bromide has several applications in scientific research:
Organic Synthesis: Used as a building block for more complex molecules.
Biological Studies: Potentially used to modify proteins or other biomolecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design
Mechanism of Action
The mechanism of action of 2-Fluoro-4-methoxy-5-nitrobenzyl bromide involves its reactivity at the benzylic position. The bromine atom can be displaced by nucleophiles, leading to various substitution products. The nitro group can participate in redox reactions, and the methoxy group can be dealkylated under specific conditions .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-nitrobenzyl bromide: Similar structure but lacks the fluoro group.
2-Hydroxy-5-nitrobenzyl bromide: Contains a hydroxy group instead of a methoxy group.
4,5-Dimethoxy-2-nitrobenzyl bromide: Contains two methoxy groups and a nitro group.
Uniqueness
2-Fluoro-4-methoxy-5-nitrobenzyl bromide is unique due to the presence of the fluoro group, which can influence its reactivity and interactions in chemical and biological systems.
Properties
Molecular Formula |
C8H7BrFNO3 |
|---|---|
Molecular Weight |
264.05 g/mol |
IUPAC Name |
1-(bromomethyl)-2-fluoro-4-methoxy-5-nitrobenzene |
InChI |
InChI=1S/C8H7BrFNO3/c1-14-8-3-6(10)5(4-9)2-7(8)11(12)13/h2-3H,4H2,1H3 |
InChI Key |
HFAPMAGKJOBUMB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)CBr)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Amino-3-oxabicyclo[3.3.1]nonan-7-one hydrochloride](/img/structure/B12843878.png)


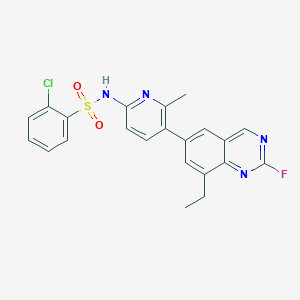
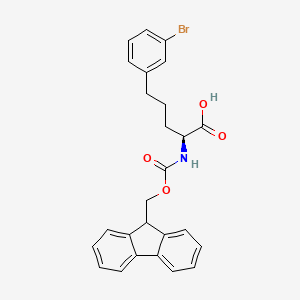
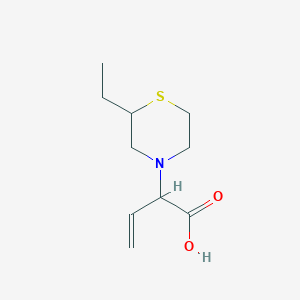
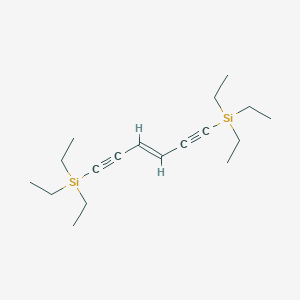
![2-(4-Bromophenyl)-2-azaspiro[4.4]nonane](/img/structure/B12843896.png)
![1-Boc-4-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridin-1-YL)piperidine](/img/structure/B12843903.png)
![1-[5-(4-Tert-butylphenyl)-2-thienyl]ethanone](/img/structure/B12843908.png)
![5-[4-(Benzyloxy)phenyl]-1H-indole](/img/structure/B12843911.png)

